![molecular formula C11H13ClN4 B11871052 6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)
6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chloro group and a cyclohexyl group in its structure enhances its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate. The solvent is then removed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable synthesis methods for related compounds involve continuous flow processes, which can be adapted for large-scale production. These methods often use metalation/formylation sequences with bases like i-Pr2NMgCl·LiCl (MgDA) to achieve high yields and purity .
化学反応の分析
Types of Reactions
6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its biological activity.
Cyclization Reactions: Formation of additional rings can enhance the compound’s stability and activity.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a protein kinase inhibitor, which is crucial for cancer treatment.
Biological Studies: The compound’s ability to inhibit enzymes like xanthine oxidase makes it a valuable tool in studying metabolic pathways.
Chemical Biology: Used in the design of molecular probes to study cellular processes and signaling pathways.
作用機序
The mechanism of action of 6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell growth and proliferation. This inhibition is achieved through essential hydrogen bonding interactions within the enzyme’s active site .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related scaffold with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential as a CDK2 inhibitor.
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the cyclohexyl group.
Uniqueness
The presence of both a chloro group and a cyclohexyl group in 6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine distinguishes it from other similar compounds. These groups enhance its chemical stability and biological activity, making it a unique and valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H13ClN4 |
|---|---|
分子量 |
236.70 g/mol |
IUPAC名 |
6-chloro-1-cyclohexylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H13ClN4/c12-11-13-6-8-7-14-16(10(8)15-11)9-4-2-1-3-5-9/h6-7,9H,1-5H2 |
InChIキー |
FJVMBXSJJQTXBC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C3=NC(=NC=C3C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




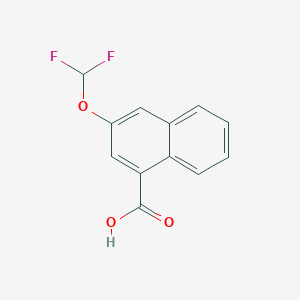
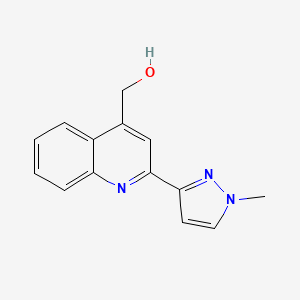

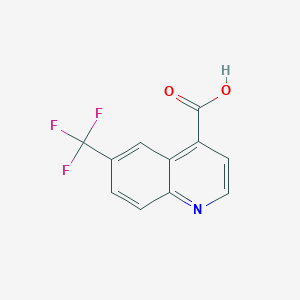
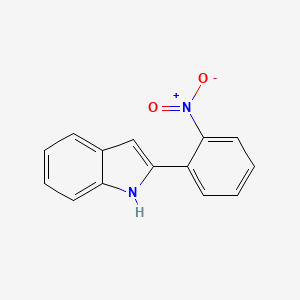
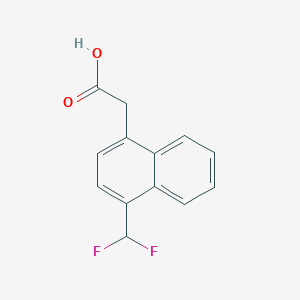
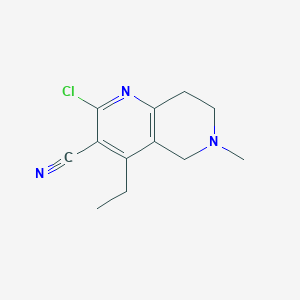

![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871049.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid](/img/structure/B11871062.png)
![8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11871065.png)
